molecular formula C13H22N2O3 B8139380 2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)-1-(1,2-oxazinan-2-yl)ethanone

2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)-1-(1,2-oxazinan-2-yl)ethanone

Cat. No.: B8139380
M. Wt: 254.33 g/mol
InChI Key: VKYMLYJWDIMHJI-UTUOFQBUSA-N
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Description

2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)-1-(1,2-oxazinan-2-yl)ethanone is a complex organic compound featuring a fused bicyclic structure with pyrrolidine and oxazinanone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)-1-(1,2-oxazinan-2-yl)ethanone typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Construction of the oxazinanone ring via nucleophilic substitution or cycloaddition reactions.
  • Coupling of the two rings through a suitable linker, often involving carbonyl chemistry.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

  • Use of cost-effective reagents.
  • Optimization of reaction conditions (temperature, pressure, solvents).
  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyrrolidine or oxazinanone rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may include acidic or basic catalysts, depending on the nature of the substituents.

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.

Scientific Research Applications

2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)-1-(1,2-oxazinan-2-yl)ethanone may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic use.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with such structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Known for their biological activity and use in pharmaceuticals.

    Oxazinanone derivatives: Studied for their potential as enzyme inhibitors or therapeutic agents.

Uniqueness

The unique fused bicyclic structure of 2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)-1-(1,2-oxazinan-2-yl)ethanone may confer distinct biological properties, making it a compound of interest for further research.

Properties

IUPAC Name

2-[(3aR,7S,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrol-7-yl]-1-(oxazinan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c16-13(15-3-1-2-4-18-15)5-10-8-17-9-11-6-14-7-12(10)11/h10-12,14H,1-9H2/t10-,11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYMLYJWDIMHJI-UTUOFQBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)CC2COCC3C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCON(C1)C(=O)C[C@@H]2COC[C@@H]3[C@H]2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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